molecular formula C21H24N2O4 B2646102 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 378765-25-4

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2646102
CAS No.: 378765-25-4
M. Wt: 368.433
InChI Key: LSMMYWOABPHMIX-UHFFFAOYSA-N
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Description

The compound 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

  • A benzoyl group at position 4,
  • A 3-(dimethylamino)propyl chain at position 1,
  • A 3-hydroxy group, and
  • A 5-methylfuran-2-yl heteroaromatic ring at position 5.

The dimethylamino group enhances solubility in acidic environments, while the furan may participate in hydrogen bonding or π-π stacking .

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-10-11-16(27-14)18-17(19(24)15-8-5-4-6-9-15)20(25)21(26)23(18)13-7-12-22(2)3/h4-6,8-11,18,24H,7,12-13H2,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRNKTNOZLYXEO-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the benzoyl, dimethylamino, and furan groups through various chemical reactions. Common reagents and conditions include:

    Pyrrole formation: Using reagents like acetic acid and ammonium acetate.

    Benzoylation: Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst.

    Dimethylamino group introduction: N-alkylation with dimethylamine.

    Furan ring attachment: Using furan derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the dimethylamino group.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, or H2O2.

    Reducing agents: NaBH4, LiAlH4.

    Nucleophiles: Halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

  • Antagonism of Formyl Peptide Receptors : Research has shown that derivatives of pyrrol-2(5H)-one can act as antagonists for formyl peptide receptors (FPRs), particularly FPR1. These receptors play a significant role in mediating inflammatory responses and neutrophil activation. The ability of 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one to inhibit fMLF-induced signaling pathways in neutrophils suggests potential therapeutic applications in treating inflammatory diseases .
  • Inhibition of Protein Interactions : The compound has been studied for its inhibitory effects on the Annexin A2-S100A10 protein complex, which is implicated in various pathological conditions, including cancer. The structural modifications of the compound can enhance its binding affinity and selectivity towards these protein interactions, indicating its potential role as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent Effect on Activity
Dimethylamino GroupEnhances solubility and receptor binding affinity
Benzoyl MoietyCritical for interaction with protein targets
Hydroxyl GroupIncreases hydrogen bonding capabilities
Furan RingContributes to π-stacking interactions

Research indicates that modifications at specific positions on the pyrrole ring can significantly alter the compound's pharmacological profile, making SAR studies essential for drug development .

Case Studies

Several studies have highlighted the potential applications of pyrrole derivatives similar to this compound:

  • Anti-inflammatory Agents : One study demonstrated that certain pyrrole derivatives could significantly reduce inflammation in animal models by inhibiting neutrophil migration and activation via FPR antagonism .
  • Cancer Therapeutics : Another investigation focused on the ability of modified pyrroles to disrupt protein-protein interactions in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-methylfuran-2-yl group distinguishes the target compound from analogs with phenyl or pyridinyl substituents:

  • Compound 19 (): 4-Propyl-phenyl group at position 5.
  • Compound 25 (): 3-Trifluoromethyl-phenyl group.
  • : 2-Pyridinyl substituent.
    • The nitrogen in pyridine offers hydrogen-bond acceptor sites, differing from the furan’s oxygen, which may influence binding to biological targets .

Aroyl Group Modifications at Position 4

Variations in the aroyl group affect electronic and steric properties:

  • Compound 41 (): 2-Ethoxybenzoyl.
    • The ethoxy group enhances lipophilicity and may stabilize the molecule via resonance effects .
  • : 4-Ethoxy-3-methylbenzoyl.
    • Steric hindrance from the methyl group and electron-donating ethoxy could reduce rotational freedom, impacting conformational stability .

N1 Substituent Diversity

The 3-(dimethylamino)propyl chain contrasts with other N1 groups:

  • Compounds 19–21 (): 2-Hydroxypropyl. The hydroxy group increases hydrophilicity but lacks the basicity of dimethylamino, reducing pH-dependent solubility .
  • : 3-Morpholinopropyl. The morpholine ring introduces cyclic amine character, improving metabolic stability compared to linear tertiary amines .

Physicochemical and Electronic Properties

Electronic Effects

  • Target Compound : The 5-methylfuran-2-yl group is electron-rich, lowering absolute hardness (η) and increasing polarizability compared to CF₃-substituted analogs .
  • Compound 25 : The CF₃ group elevates η, making the compound less reactive toward electrophiles .

Solubility and logP

  • The dimethylamino group in the target compound enhances solubility in acidic media (pH < 7) due to protonation, whereas 2-hydroxypropyl analogs (e.g., Compound 19) rely on hydrogen bonding for aqueous solubility .
  • Ethoxybenzoyl (Compound 41) and morpholinopropyl () substituents increase logP, favoring membrane permeability but risking poor bioavailability .

Comparative Data Table

Compound 5-Substituent Aroyl Group N1 Substituent Key Properties
Target Compound 5-Methylfuran-2-yl Benzoyl 3-(Dimethylamino)propyl Heteroaromatic, pH-sensitive solubility
Compound 19 4-Propyl-phenyl 4-Methylbenzoyl 2-Hydroxypropyl High hydrophobicity
Compound 25 3-CF₃-phenyl 4-Methylbenzoyl 2-Hydroxypropyl High η, low yield
Compound 41 4-Isopropyl-phenyl 2-Ethoxybenzoyl 2-Hydroxypropyl Enhanced lipophilicity
2-Pyridinyl Benzoyl 3-(Dimethylamino)propyl Hydrogen-bond acceptor
4-Fluorophenyl 4-Ethoxy-3-methylbenzoyl 3-(Dimethylamino)propyl Electronegative, steric hindrance

Biological Activity

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H28N2O4
  • Molecular Weight : 408.5 g/mol
  • IUPAC Name : (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

The mechanism of action for this compound involves its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
  • Receptor Modulation : It can modulate the activity of certain receptors, potentially leading to alterations in cellular signaling pathways.

Antiviral Activity

Research indicates that derivatives of this compound have shown promising antiviral activity. For example, modifications to the structure have led to compounds that exhibit potent inhibition against HIV-1 reverse transcriptase. In vitro studies demonstrated that certain analogs had IC50 values in the sub-micromolar range against various mutant strains of HIV, suggesting a robust antiviral profile .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have indicated that it can effectively reduce cytokine production associated with inflammatory responses. This is particularly relevant in the context of autoimmune disorders where chronic inflammation is a key feature .

Case Studies

  • HIV Inhibition Study :
    • A study evaluated the efficacy of modified analogs of 4-benzoyl derivatives against HIV. Among these, a specific analogue demonstrated superior activity against multiple HIV strains, including those resistant to standard treatments .
  • Cytokine Activity Reduction :
    • Another study focused on the role of this compound in modulating interleukin (IL)-15 signaling pathways. The findings suggested that it could effectively block IL-15 receptor interactions, leading to reduced proliferation of peripheral blood mononuclear cells and decreased secretion of pro-inflammatory cytokines .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntiviralPotent inhibition against HIV-1 RT mutants
Anti-inflammatoryReduces IL-15 mediated cytokine production
Enzyme InhibitionBinds to active sites of specific enzymesGeneral findings

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of 4-benzoyl pyrrolone derivatives?

  • Methodological Answer : Key steps include (i) substituent-specific aldehyde selection (e.g., electron-donating groups improve cyclization efficiency) , (ii) controlled reaction times (e.g., 3–24 hours at room temperature or reflux) , and (iii) purification via recrystallization (MeOH/EtOH) or column chromatography (gradient elution with ethyl acetate/petroleum ether) . For example, allyl amine derivatives achieved 52% yield with 3-hour stirring , while dichloro-substituted analogs required extended reflux (10 hours) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., m/z 420.1573 for trifluoromethyl derivatives) .
  • NMR (¹H/¹³C) : Identifies substituent effects (e.g., hydroxy protons at δ 12–14 ppm; furan C=O at ~160 ppm) .
  • FTIR : Detects key functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations at the 5-position influence bioactivity or physicochemical properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but reduce solubility, requiring polar solvents for crystallization .
  • Aromatic substituents (e.g., 4-isopropylphenyl) increase lipophilicity (logP >3), as shown in analogs with 394.2122 m/z .
  • Polar groups (e.g., dimethylamino) improve aqueous solubility but may necessitate pH-adjusted assays . SAR studies should compare IC₅₀ values across substituents using standardized assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reaction yields or characterization data?

  • Methodological Answer :

  • Replicate reactions under varying conditions (e.g., solvent: 1,4-dioxane vs. MeOH) to identify kinetic vs. thermodynamic control .
  • Orthogonal characterization : Combine XRD with NMR to confirm stereochemistry in cases of ambiguous NOE signals .
  • Statistical design : Use randomized block experiments (e.g., split-split plots for time, temperature, and catalysts) to isolate variables .

Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Scaffold diversification : Replace the benzoyl group with aroyl (e.g., 4-chloro-benzoyl) or heteroaromatic (e.g., benzofuran-2-yl) moieties to probe electronic effects .
  • Side-chain modulation : Substitute the 3-(dimethylamino)propyl group with hydroxypropyl or methoxypropyl to assess steric/charge impacts .
  • High-throughput screening : Use parallel synthesis (e.g., 48-well plates) with automated LC-MS monitoring to rapidly generate SAR data .

Experimental Design & Data Analysis

Q. How should researchers design studies to evaluate environmental or metabolic stability of this compound?

  • Methodological Answer :

  • Environmental fate : Use OECD 307 guidelines to assess hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) .
  • Metabolic stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification of metabolites .
  • QSAR modeling : Incorporate logD, pKa, and topological polar surface area (TPSA) to predict biodegradation .

Q. What computational methods complement experimental SAR studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to map interactions with target proteins (e.g., kinases, GPCRs) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict tautomerization (e.g., keto-enol equilibrium in the pyrrolone core) .
  • MD simulations : Analyze solvation effects on conformational stability (e.g., furan ring flexibility in aqueous vs. lipid membranes) .

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